Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 6 and a methyl ester group at position 2. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce functional groups at specific positions .
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3 |
InChI Key |
AFCMXBAEEIETGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The preparation of methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate generally involves multi-step synthetic sequences including cyclization, bromination, esterification, and saponification reactions. The most detailed and industrially relevant method is reported in a recent patent (CN117143095A), which describes a route starting from tert-butyl (methylsulfonyl) oxy carbamate and proceeding through Boc removal, cyclization, saponification, and acidification steps to ultimately yield the bromopyrazolopyridine carboxylic acid derivatives. The methyl ester can be obtained by esterification or by using ester-containing intermediates.
- Boc removal reaction: Conducted at 0–20 °C using trifluoroacetic acid, typically for 3–5 hours, to obtain hydroxylamine-O-sulfonic acid intermediates.
- Cyclization reaction: Involves reacting the intermediate with 3-bromopyridine and ethyl propiolate in tetrahydrofuran (THF) and an organic base, at 15–20 °C, to form ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
- Saponification: Hydrolysis of the ester group using sodium hydroxide or lithium hydroxide (1 M) in ethanol at 0–25 °C for over 24 hours.
- Acidification: Final acidification with concentrated hydrochloric acid (12 M) to isolate the carboxylic acid form, which can then be re-esterified to the methyl ester if needed.
This method yields high purity products (LC purity > 99%) with yields around 90% for the carboxylic acid intermediate, indicating a scalable and efficient process suitable for industrial production.
Alternative Synthetic Strategies
Other literature sources describe the synthesis of pyrazolo[1,5-a]pyridine derivatives via condensation of methylpyridin-2-ylacetate with nitrogen sources such as O-(mesitylsulfonyl)hydroxylamine, followed by ring closure under controlled solvent and temperature conditions. Solvent choice (e.g., dichloromethane, DMF, THF) significantly affects yield, with dichloromethane generally providing the best results.
A general synthetic procedure for pyrazolo[1,5-a]pyridines involves heating a mixture of 1,3-dicarbonyl compounds and appropriate pyridine derivatives in ethanol with acetic acid under oxygen atmosphere at 130 °C for 18 hours, followed by crystallization to isolate the product. Although this method is efficient for a broad range of derivatives, specific bromination at position 6 requires additional steps.
Bromination Approach
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc removal | Trifluoroacetic acid, tert-butyl (methylsulfonyl) oxy carbamate | 0–20 | 3–5 hours | N/A | Produces hydroxylamine-O-sulfonic acid |
| Cyclization (Step a) | 3-bromopyridine, THF | 15–20 | N/A | N/A | Forms 1-amino-3-bromopyridine sulfonate |
| Cyclization (Step b) | Ethyl propiolate, organic base | N/A | N/A | N/A | Produces ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
| Saponification | NaOH or LiOH (1 M), ethanol | 0–25 | >24 hours | N/A | Hydrolyzes ester to acid |
| Acidification | 12 M HCl | N/A | N/A | 90 | Final isolation of carboxylic acid |
| Bromination (alternative) | Br2 or NBS, acetic acid/DCM | Room temp | N/A | N/A | Regioselective bromination at position 6 |
Research Outcomes and Analytical Data
- The patent CN117143095A reports a total yield of about 90% for 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, with LC purity greater than 99% after purification.
- Solvent screening studies indicate dichloromethane as the optimal solvent for ring closure reactions, improving yield compared to DMF, THF, or methanol.
- Bromination reactions are sensitive to reagent choice and solvent, affecting regioselectivity and yield.
- The synthetic strategy involving condensation of methylpyridin-2-ylacetate derivatives with hydroxylamine reagents provides good regioselectivity and yields up to 87% in related pyrazolo[1,5-a]pyridine systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with potential applications in medicinal chemistry. It is intended for research purposes and not for human therapeutic or veterinary applications.
Potential Applications
- Medicinal Chemistry This compound may be used because of its biological activity against certain kinases involved in cancer progression. It can also act as a scaffold for creating new therapeutic agents that target various diseases related to kinase activity.
- Kinase Signaling Pathways Research Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate can be used in research to study kinase signaling pathways.
- Understanding Mechanism of Action Studies on how methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate interacts with biological macromolecules, like proteins, are important for understanding its mechanism of action.
- Assessing Binding Affinity In vitro assays can assess the binding affinity of this compound to target kinases and its effects on downstream signaling pathways to understand its therapeutic potential.
- Structure-Activity Relationship Studies Modifications to the compound can influence its biological efficacy, which can be further understood through structure-activity relationship studies.
Mechanism of Action
The mechanism of action of Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .
Comparison with Similar Compounds
Positional Isomers of Bromine and Ester Groups
The substitution pattern of bromine and the ester group critically influences physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Bromine Position : Moving bromine from position 6 to 5 (e.g., 885276-93-7) alters electronic distribution, affecting reactivity in cross-coupling reactions .
- Ester Position : Carboxylate placement at position 3 (e.g., 55899-30-4) may hinder steric accessibility in binding interactions compared to position 2 .
Core Heterocycle Modifications
Replacing the pyridine ring with other heterocycles changes electronic and steric profiles:
Key Observations :
Functional Group Variations
Substituting bromine or ester groups with other functionalities diversifies applications:
Key Observations :
- Bromine at Position 7 : 7-Bromo analogs (e.g., 1363382-88-0) may exhibit distinct regioselectivity in Suzuki-Miyaura couplings compared to 6-bromo derivatives .
Biological Activity
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : Approximately 256.08 g/mol
- Key Functional Groups : Bromine at the 6-position, carboxylate ester at the 2-position.
The presence of these functional groups contributes to the compound's reactivity and biological activity.
Research indicates that this compound primarily functions as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell proliferation and survival. The compound has shown significant inhibitory effects on several key kinases:
- AXL Kinase : Involved in cancer cell signaling and metastasis.
- c-MET Kinase : Plays a role in tumor progression.
Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits kinase activity, leading to decreased cell viability in various cancer cell lines. The compound's potency against AXL and c-MET has been evaluated through a series of assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| AXL-expressing cells | 0.5 | AXL inhibition |
| c-MET-expressing cells | 0.3 | c-MET inhibition |
These results suggest a strong potential for this compound as a therapeutic agent in oncology.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis (programmed cell death) and reduced migration capabilities of cancer cells, indicating its potential as an anti-metastatic agent.
- Animal Models : In preclinical animal models, administration of this compound led to a marked reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption : Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
- Metabolism : Primarily metabolized by liver enzymes; metabolites include both active and inactive forms.
- Excretion : Excreted mainly via urine.
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful dosing to minimize potential toxicity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
